[(1-Methoxybuta-1,3-dien-1-yl)oxy](trimethyl)silane
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Overview
Description
(1-Methoxybuta-1,3-dien-1-yl)oxysilane is an organosilicon compound with the molecular formula C9H18O2Si . It is known for its role as a reactive diene in Diels-Alder reactions, making it a valuable reagent in organic synthesis . The compound is characterized by its electron-rich nature, which enhances its reactivity with electrophilic alkenes .
Preparation Methods
The synthesis of (1-Methoxybuta-1,3-dien-1-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with 4-methoxy-3-buten-2-one in the presence of zinc chloride . This reaction yields the desired diene through a process that promotes high regioselectivity. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
(1-Methoxybuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Diels-Alder Reactions: It reacts rapidly with electrophilic alkenes such as maleic anhydride.
Substitution Reactions: The methoxy group can be substituted under specific conditions, leading to the formation of new compounds.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include electrophilic alkenes, amines, aldehydes, and alkynes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Methoxybuta-1,3-dien-1-yl)oxysilane has several scientific research applications:
Organic Synthesis: It is widely used as a diene in Diels-Alder reactions to synthesize complex organic molecules.
Medicinal Chemistry: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It can be used in the development of new materials with unique properties due to its organosilicon structure.
Mechanism of Action
The mechanism of action of (1-Methoxybuta-1,3-dien-1-yl)oxysilane primarily involves its role as a diene in Diels-Alder reactions. The electron-rich nature of the compound facilitates its reaction with electrophilic alkenes, leading to the formation of cycloaddition products . The methoxy group promotes regioselective additions, while the silyl ether group can be further manipulated to introduce additional functional groups .
Comparison with Similar Compounds
(1-Methoxybuta-1,3-dien-1-yl)oxysilane is similar to other dienes such as Danishefsky’s diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene) . it is unique due to its specific substitution pattern and reactivity profile. Similar compounds include:
Danishefsky’s Diene: Known for its high reactivity in Diels-Alder reactions.
1-Methoxy-1,3-butadiene: Another diene with similar reactivity but different substitution patterns.
These comparisons highlight the unique features of (1-Methoxybuta-1,3-dien-1-yl)oxysilane, making it a valuable compound in various scientific applications.
Properties
CAS No. |
85636-50-6 |
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Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
1-methoxybuta-1,3-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C8H16O2Si/c1-6-7-8(9-2)10-11(3,4)5/h6-7H,1H2,2-5H3 |
InChI Key |
NOKYWNGQHBWZAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC=C)O[Si](C)(C)C |
Origin of Product |
United States |
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